The synthesis of 3-fluoro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One notable synthetic route involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. This method utilizes a ring-closing reaction that can yield significant amounts of the desired product.
Alternative methods include the condensation of N(1)-substituted 5-aminopyrazoles with various electrophilic reagents, which can also lead to the formation of pyrazolo[3,4-b]pyridines .
The molecular structure of 3-fluoro-1H-pyrazolo[3,4-b]pyridine can be characterized as follows:
3-Fluoro-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its nucleophilic and electrophilic sites. Notably:
The specific conditions for these reactions vary widely based on the desired outcome but generally involve mild temperatures and suitable solvents such as DMF or ethanol .
The mechanism of action for compounds derived from 3-fluoro-1H-pyrazolo[3,4-b]pyridine often involves modulation of biological pathways. For instance:
Research indicates that derivatives exhibit potent biological activity with IC50 values in nanomolar ranges against target enzymes .
The physical and chemical properties of 3-fluoro-1H-pyrazolo[3,4-b]pyridine are crucial for understanding its behavior in various environments:
The stability of this compound under different pH conditions and temperatures is essential for its application in pharmaceutical formulations.
3-Fluoro-1H-pyrazolo[3,4-b]pyridine has several promising applications:
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure that fuses pyrazole and pyridine rings at the 3,4-bond positions. This core exhibits a planar configuration that facilitates optimal interactions with biological targets, particularly kinase ATP-binding sites. The nitrogen atoms at positions N1 and N2 serve as hydrogen bond acceptors, while the N1-H functions as a hydrogen bond donor, enabling dual-point hinge-binding interactions critical for kinase inhibition [1] [6]. Crystallographic studies of TBK1 inhibitors reveal that the pyrazolo[3,4-b]pyridine core anchors to the hinge region through hydrogen bonds with conserved residues (e.g., Glu87 and Cys89 in TBK1), with the N1-H forming a critical bond with the Asp157 residue of the DFG motif [1]. Similarly, in FGFR inhibitors, this scaffold maintains hydrogen bonds with Ala564 and engages in π-stacking with gatekeeper residues like Phe589 in TRKA [6] [8].
Table 1: Kinase Inhibition Profiles of Representative 1H-Pyrazolo[3,4-b]pyridine Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Selectivity vs. VEGFR2 | Key Structural Features |
---|---|---|---|---|
4a | FGFR1 | 0.3 | 1,200-fold | 2,6-Dichloro-3,5-dimethoxyphenyl |
15y | TBK1 | 0.2 | >100-fold | 1-Isopropylbenzimidazole |
C03 | TRKA | 56 | Not reported | 3-Fluoro substitution |
The scaffold’s synthetic versatility enables extensive diversification at positions N1, C3, C4, C5, and C6. Statistical analyses of >300,000 documented derivatives reveal that N1-methyl (31.8%), C3-methyl (46.8%), and C3-hydrogen (30.8%) substitutions dominate chemical space [2] [3]. Such modifications fine-tune electronic properties, solubility, and target engagement, as demonstrated by the near-complete loss of FGFR1 inhibitory activity upon N1-methylation due to disrupted hydrogen bonding [6].
Fluorine incorporation into heterocyclic scaffolds like pyrazolo[3,4-b]pyridine leverages unique physicochemical effects to optimize drug-target interactions. The 3-fluoro substitution specifically influences electronic distribution, metabolic stability, and intermolecular binding through three primary mechanisms:
Table 2: Impact of Fluorine Substitution on Binding Affinity and Selectivity
Compound | Fluorine Position | Target (Ki/IC₅₀) | Selectivity Ratio | Key Interaction Partners |
---|---|---|---|---|
A01 | 3-Fluorophenyl | TRKA (293 nM) | 1.6x vs. A02 | DFG motif hydrophobic pocket |
A11 | 2,5-Difluorophenyl | TRKA (178 nM) | 2.7x vs. A01 | Asn655, Cys656 (fluorine bonds) |
4a | None (core) | FGFR1 (0.3 nM) | Reference | Ala564 (H-bond) |
Fluorine’s capacity for "fluorine bonds" (σ-hole interactions) with carbonyl groups or sulfur atoms further enhances binding. For instance, in TRKA inhibitors, 3,5-difluorophenyl moieties form fluorine bonds with Asn655 and Cys656 of the DFG motif, contributing to >10-fold selectivity improvements over non-fluorinated analogs [8] [9].
Pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H (N1-H) and 2H (N2-H) isomers, with computational and experimental studies confirming the overwhelming dominance of the 1H-form. AM1 calculations reveal a 37.03 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer due to extended aromatic stabilization across both rings [2] [3]. This stability arises from the delocalization of the N1 lone pair, which maintains a 10-π-electron system satisfying Hückel’s rule for aromaticity. In contrast, the 2H-isomer disrupts ring conjugation, limiting resonance to peripheral pathways [3].
The tautomeric preference has profound pharmacological implications:
Notably, the 2H-tautomer predominates only when fused to non-aromatic rings (e.g., tetrahydropyridones), where aromaticity is sacrificed for ring strain minimization [3].
The strategic incorporation of fluorine at the C3 position enhances potency against oncology and immunology targets by optimizing pharmacodynamic and pharmacokinetic properties. Key applications include:
Kinase Inhibition:
Table 3: Biomedical Activities of 3-Fluoro-1H-Pyrazolo[3,4-b]pyridine Derivatives
Application | Compound | Target Activity | Cellular Activity | ADMET Profile |
---|---|---|---|---|
TRK Inhibition | C03 | TRKA IC₅₀ = 56 nM | Km-12 IC₅₀ = 0.304 μM | CYP2C9 inhibition; stable plasma t½ > 6 h |
MKK4 Inhibition | LN3117 | MKK4 IC₅₀ = 138 nM | Hepatocyte proliferation | Liver regeneration models |
FGFR Inhibition | 7n | FGFR1 IC₅₀ < 1 nM | H1581 xenograft tumor reduction | Favorable PK (iv/oral) |
Mechanistic Advantages:
These advances underscore 3-fluoro-1H-pyrazolo[3,4-b]pyridine as a versatile chemotype for targeting dysregulated kinases in cancer and regenerative medicine.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7